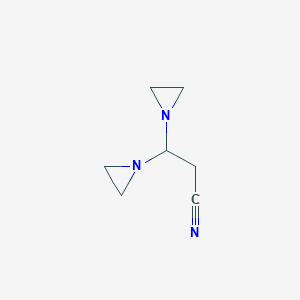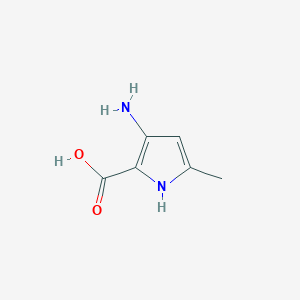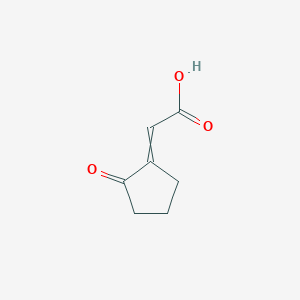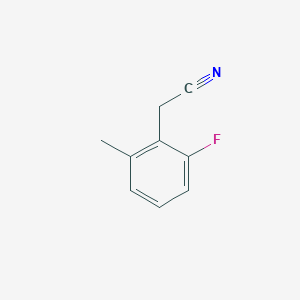
3,3-Bis(1-aziridinyl)propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Di(aziridin-1-yl)propanenitrile is an organic compound that features two aziridine rings attached to a central propanenitrile moiety Aziridines are three-membered nitrogen-containing rings known for their significant ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(aziridin-1-yl)propanenitrile typically involves the reaction of aziridine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where aziridine reacts with 3-chloropropanenitrile under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the aziridine rings.
Industrial Production Methods
Industrial production of 3,3-Di(aziridin-1-yl)propanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Di(aziridin-1-yl)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex amine derivatives.
Oxidation: The compound can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Substitution: The nitrile group can undergo substitution reactions with various electrophiles, leading to the formation of substituted nitriles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
Aziridine Derivatives: Formed through nucleophilic ring opening
Aziridine N-oxides: Formed through oxidation
Substituted Nitriles: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
3,3-Di(aziridin-1-yl)propanenitrile has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of biologically active molecules, including potential anticancer agents.
Material Science: Utilized in the development of advanced materials with unique properties, such as high strength and thermal stability.
Wirkmechanismus
The mechanism of action of 3,3-Di(aziridin-1-yl)propanenitrile primarily involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form complex amine derivatives. Additionally, the nitrile group can participate in electrophilic substitution reactions, further expanding the compound’s utility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
3-(Aziridin-1-yl)propanenitrile: A related compound with a single aziridine ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridines.
Uniqueness
3,3-Di(aziridin-1-yl)propanenitrile is unique due to the presence of two aziridine rings, which enhances its reactivity and versatility in synthetic applications. The dual aziridine structure allows for the formation of more complex and diverse products compared to compounds with a single aziridine ring.
Eigenschaften
CAS-Nummer |
1004-67-7 |
|---|---|
Molekularformel |
C7H11N3 |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
3,3-bis(aziridin-1-yl)propanenitrile |
InChI |
InChI=1S/C7H11N3/c8-2-1-7(9-3-4-9)10-5-6-10/h7H,1,3-6H2 |
InChI-Schlüssel |
TZZNYICTGMOBTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(CC#N)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)
![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)







![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)
